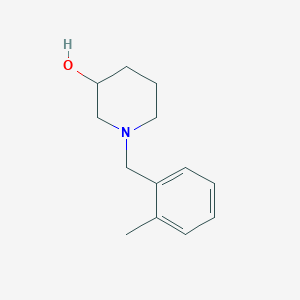

1-(2-Methylbenzyl)piperidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylphenyl)methyl]piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11-5-2-3-6-12(11)9-14-8-4-7-13(15)10-14/h2-3,5-6,13,15H,4,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVOXLHCLFHMRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCCC(C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901273439 | |

| Record name | 1-[(2-Methylphenyl)methyl]-3-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148729-37-7 | |

| Record name | 1-[(2-Methylphenyl)methyl]-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148729-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Methylphenyl)methyl]-3-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 1 2 Methylbenzyl Piperidin 3 Ol and Analogues

Retrosynthetic Analysis of the 1-(2-Methylbenzyl)piperidin-3-ol Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.netdeanfrancispress.com For this compound, the analysis begins by identifying the key chemical bonds and functional groups.

A primary disconnection strategy involves the carbon-nitrogen (C-N) bond of the piperidine (B6355638) ring. This disconnection points to a reliable forward reaction, such as the alkylation of a piperidin-3-ol precursor with a 2-methylbenzyl halide. amazonaws.com This approach simplifies the target molecule into two key synthons: the piperidin-3-ol core and the 2-methylbenzyl group.

Further disconnection of the piperidin-3-ol ring itself can be envisioned through various ring-closing strategies. For instance, a 1,5-dicarbonyl relationship can be retrosynthetically disconnected to reveal simpler acyclic precursors. deanfrancispress.com This involves breaking two carbon-carbon bonds within the ring, often leading back to readily available starting materials. The hydroxyl group at the 3-position is a key feature, and its stereochemistry must be considered in any synthetic plan.

Established Chemical Synthesis Pathways for Piperidine-3-ol Core Structures

The synthesis of the piperidine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to construct this important scaffold.

Intramolecular Cyclization Strategies for Piperidine Ring Formation

Intramolecular cyclization is a powerful method for forming the piperidine ring, where a linear precursor containing both a nitrogen source and a reactive site undergoes ring closure. nih.gov

One common approach is the Dieckmann condensation, which has been used for the ring closure in the synthesis of 2,4-diketopiperidines. dtic.mil Another strategy involves the intramolecular reductive cyclization of a conjugated keto-azide intermediate to construct a 2,3,6-trisubstituted piperidine skeleton. nih.gov This method was successfully applied in the stereoselective synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid and its corresponding alcohol. nih.gov

Reductive hydroamination/cyclization cascades of alkynes also provide a pathway to piperidines. mdpi.com This reaction proceeds through an acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion that is subsequently reduced to form the piperidine ring. mdpi.com Additionally, radical-mediated amine cyclization, using catalysts like cobalt(II), can effectively produce piperidines from linear amino-aldehydes. nih.govmdpi.com

Here is a table summarizing some intramolecular cyclization strategies:

| Cyclization Strategy | Key Intermediate/Reaction | Reference |

|---|---|---|

| Dieckmann Condensation | 2,4-diketopiperidines | dtic.mil |

| Intramolecular Reductive Cyclization | Conjugated keto-azide | nih.gov |

| Reductive Hydroamination/Cyclization | Alkyne with enamine formation | mdpi.com |

Alkene Cyclization Techniques in Piperidine Synthesis

The cyclization of alkenes is another versatile approach to piperidine synthesis. Gold(I)-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines. nih.gov Palladium catalysts with novel pyridine-oxazoline ligands have also been developed for the enantioselective version of this reaction. nih.gov

Furthermore, intramolecular hydroamination of alkenes provides a direct route to the piperidine ring. For instance, the cyclization of certain amino-olefins can be catalyzed by various transition metals.

Hydrosilylation Methods for Piperidine Derivative Generation

Hydrosilylation of pyridine (B92270) derivatives offers a route to substituted piperidines. This method involves the addition of a silicon-hydrogen bond across a carbon-nitrogen double bond. Depending on the catalyst and reaction conditions, dearomative hydrosilylation can occur, leading to the formation of enamines which can be further functionalized. nih.gov This has been demonstrated in the hydrosilylation of quinolines, isoquinolines, and pyridines. nih.gov

Multi-Component Reaction Approaches for Substituted Piperidines

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. scispace.comacs.org MCRs offer advantages such as operational simplicity, shorter reaction times, and reduced waste. scispace.com

One such approach involves the one-pot condensation of aldehydes, amines, and β-ketoesters. scispace.com For example, the reaction between an aromatic aldehyde, an aniline, and a β-ketoester in the presence of a catalyst like sodium lauryl sulfate (B86663) (SLS) in water can produce highly substituted piperidines. scispace.com Another example is a pseudo five-component reaction between aromatic aldehydes, ammonium (B1175870) acetate (B1210297), substituted β-nitrostyrenes, and Meldrum's acid to generate a diverse range of functionalized piperidines. acs.org

A vinylogous Mannich-type reaction (VMR) using a 1,3-bis-trimethylsilylenol ether as a dienolate has been developed to assemble multi-substituted chiral piperidines. rsc.org This three-component reaction provides a chiral 2,3-dihydropyridinone intermediate that serves as a versatile building block for various piperidine compounds. rsc.org

Here is a table summarizing some multi-component reaction approaches:

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| One-pot condensation | Aromatic aldehydes, anilines, β-ketoesters | Sodium lauryl sulfate (SLS) in water | Highly substituted piperidines | scispace.com |

| Pseudo five-component reaction | Aromatic aldehydes, ammonium acetate, β-nitrostyrenes, Meldrum's acid | - | Functionalized piperidines | acs.org |

Reductive Amination and Alkylation Procedures for N-Substitution

Reductive amination is a cornerstone reaction for introducing the N-substituent, such as the 2-methylbenzyl group in the target molecule. chim.it This reaction involves the formation of an imine or iminium ion from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.

The double reductive amination (DRA) of dicarbonyl compounds is a powerful tool for accessing the piperidine skeleton. chim.it This method utilizes sugar-derived dicarbonyl substrates to control the stereochemistry of the hydroxyl groups, and a variety of amines can be used as the nitrogen source. chim.it

For the specific synthesis of this compound, piperidin-3-ol can be reacted with 2-methylbenzaldehyde (B42018) in the presence of a reducing agent like sodium triacetoxyborohydride. Alternatively, direct alkylation of piperidin-3-ol with 2-methylbenzyl chloride or bromide is a feasible approach. amazonaws.com A rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts has also been described as a method to access N-aryl piperidines through a reductive transamination process. nih.gov

Chemo-Enzymatic Approaches

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve highly selective transformations. Lipases, for example, are widely used for the kinetic resolution of racemic alcohols.

In the context of piperidin-3-ol analogues, a chemo-enzymatic approach has been developed for the synthesis of enantiopure (R)-1-chloro-3-(piperidin-1-yl)propan-2-ol, an intermediate for (R)-arimoclomol. researchgate.netias.ac.in This method employs a lipase-catalyzed transesterification of the racemic alcohol using vinyl acetate as the acyl donor in a mixture of an ionic liquid and an organic solvent. researchgate.netias.ac.in This enzymatic resolution allows for the separation of the (R) and (S) enantiomers.

Furthermore, a chemo-enzymatic dearomatization of activated pyridines has been reported for the preparation of stereo-enriched 3- and 3,4-disubstituted piperidines. nih.gov This process utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into chiral piperidines. nih.gov

Stereoselective Synthesis and Chiral Resolution Techniques for Piperidine-3-ol Derivatives

Achieving enantiopurity is often crucial for the therapeutic efficacy and safety of chiral drugs. The 3-hydroxy-piperidine moiety presents a significant stereochemical challenge. Methodologies to obtain single enantiomers generally fall into three categories: asymmetric synthesis, classical resolution of racemates, and biocatalytic approaches.

Asymmetric synthesis aims to create a single enantiomer directly from achiral or prochiral starting materials, representing the most elegant and often most efficient approach.

One powerful strategy involves the use of chiral catalysts. For instance, rhodium-catalyzed C-H insertion reactions have been developed for the site-selective functionalization of the piperidine ring. d-nb.inforesearchgate.net While direct C-3 functionalization can be challenging due to the electronic deactivation by the nitrogen atom, indirect methods have proven successful. d-nb.info One such method involves the cyclopropanation of an N-protected tetrahydropyridine, followed by a reductive, stereoselective ring-opening to yield the desired 3-substituted piperidine. d-nb.infonsf.gov

Another approach is the asymmetric aza-Prins or aza-silyl-Prins reaction, which can construct the piperidine ring with high levels of stereocontrol, yielding enantiopure piperidines and their derivatives. nih.govresearchgate.net The success of these reactions often relies on the design of novel chiral auxiliaries attached to a homoallylic amine precursor. nih.gov Furthermore, chiral phosphoric acids have emerged as versatile catalysts for asymmetric intramolecular aza-Michael cyclizations, providing access to enantioenriched piperidine scaffolds with excellent enantioselectivities (up to 97:3 e.r.). whiterose.ac.uk Optimization of these reactions involves careful screening of catalysts, solvents, and temperature to maximize both yield and stereoselectivity. whiterose.ac.uk

The following table summarizes representative asymmetric methods for piperidine synthesis.

Table 1: Asymmetric Synthesis Approaches to Chiral Piperidine Scaffolds

| Methodology | Catalyst/Auxiliary | Key Transformation | Stereoselectivity Achieved | Reference |

|---|---|---|---|---|

| C-H Functionalization | Chiral Dirhodium Tetracarboxylate | Indirect C-3 functionalization via cyclopropanation/ring-opening | >30:1 d.r., up to 95% ee | d-nb.infonsf.gov |

| Aza-silyl-Prins Reaction | Novel Chiral Auxiliary | Cyclization of homoallylic amines | High yield, single enantiomers | nih.gov |

| Aza-Michael Cyclization | Chiral Phosphoric Acid (CPA) | Intramolecular cyclization of N-containing thioesters | Up to 97:3 e.r. | whiterose.ac.uk |

| Oxidative Amination | Palladium with Chiral Ligand | Enantioselective difunctionalization of non-activated alkenes | High enantioselectivity | mdpi.com |

Classical resolution remains a widely used and practical method for separating enantiomers on both laboratory and industrial scales. researchgate.net This technique involves reacting a racemic mixture, such as a racemic piperidine derivative, with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. nih.gov Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. nih.govlibretexts.org

For basic compounds like piperidine derivatives, chiral acids are employed as resolving agents. Commonly used agents include enantiopure forms of tartaric acid, mandelic acid, camphor-10-sulfonic acid, and their derivatives like dibenzoyl-L-tartaric acid. libretexts.orggoogle.com The choice of both the resolving agent and the solvent is critical for successful separation, as they determine the difference in solubility between the two diastereomeric salts. researchgate.netgoogle.com

For example, racemic ethyl nipecotate, a piperidine-3-carboxylic acid ester, has been successfully resolved using di-benzoyl-L-tartaric acid. google.com Similarly, the resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol was optimized for industrial scale using (S)-mandelic acid as the resolving agent. researchgate.net The efficiency of a resolution is often improved by performing multiple crystallization steps until the optical rotation of the isolated salt reaches a constant, maximum value. libretexts.org After separation, the desired enantiomer is liberated from the salt, typically by treatment with an acid or base.

Table 2: Examples of Chiral Resolving Agents for Piperidine-Related Compounds

| Racemic Substrate Class | Resolving Agent | Key Principle | Reference |

|---|---|---|---|

| Piperidine Carboxylic Acid Esters | Di-benzoyl-L-tartaric acid | Diastereomeric salt crystallization | google.com |

| Aminopiperidines | N-acetyl-phenylalanine | Diastereomeric salt crystallization | google.com |

| Amino Alcohols | (S)-Mandelic Acid | Diastereomeric salt crystallization | researchgate.net |

| Amines | (+)-Camphor-10-sulfonic acid | Diastereomeric salt crystallization | libretexts.org |

Biocatalysis offers a powerful and green alternative for producing enantiopure compounds. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols and their corresponding esters due to their high stereoselectivity and operation under mild conditions. nih.gov

In a typical lipase-catalyzed kinetic resolution of a racemic alcohol like a piperidin-3-ol derivative, the enzyme selectively acylates one enantiomer in the presence of an acyl donor (e.g., vinyl acetate), leaving the other enantiomer unreacted. researchgate.netias.ac.in This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated.

A study on the chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, an intermediate for piperidine-containing drugs, demonstrated the effectiveness of this method. researchgate.netias.ac.in Using lipase (B570770) from Pseudomonas aeruginosa (PAL) and vinyl acetate as the acyl donor, researchers achieved excellent separation. researchgate.netias.ac.in The reaction conditions were optimized, showing that a mixture of an ionic liquid ([BMIM][BF4]) and toluene (B28343) provided a suitable medium. researchgate.net At 30°C, a 50% conversion was reached in 18 hours, yielding the (S)-acetate with 98.91% enantiomeric excess (ee) and the desired (R)-alcohol with 99% ee. researchgate.netias.ac.in

More recent chemo-enzymatic strategies combine chemical synthesis with biocatalytic steps. For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines, showcasing the potential of multi-enzyme systems. nih.gov

Table 3: Lipase-Catalyzed Kinetic Resolution of a Piperidine Precursor

| Enzyme | Substrate | Acyl Donor | Solvent System | Result (Enantiomeric Excess) | Reference |

|---|---|---|---|---|---|

| Pseudomonas aeruginosa Lipase (PAL) | (RS)-1-chloro-3-(piperidin-1-yl) propan-2-ol | Vinyl acetate | Toluene:[BMIM][BF4] | (S)-Acetate (98.91% ee), (R)-Alcohol (99% ee) | researchgate.netias.ac.in |

Optimization and Scalability Considerations in Academic Research Synthesis

Bridging the gap between a novel synthetic method and its practical application requires careful optimization and consideration of scalability, even within an academic setting. researchgate.net The goal is to develop a process that is not only high-yielding and selective but also efficient, economical, and robust enough for multigram-scale synthesis. researchgate.net

Key optimization parameters include catalyst loading, reaction concentration, temperature, and time. whiterose.ac.uknih.gov For catalytic processes, minimizing the amount of expensive catalyst, such as a palladium or rhodium complex, is crucial for cost-effectiveness. researchgate.net A study on a Pd-catalyzed enantioselective borylative migration to produce chiral piperidinyl allylic boronates successfully lowered the catalyst loading to 3 mol% while achieving high enantioselectivity (up to 92% ee). researchgate.net

Solvent choice is another critical factor. The move towards greener, more sustainable solvents like cyclopentyl methyl ether (CPME) instead of traditional solvents like diethyl ether is a significant consideration. researchgate.net Furthermore, developing processes that avoid cumbersome purification methods like column chromatography is a key aspect of scalability. Crystallization, as used in classical resolution, is often more amenable to large-scale operations. researchgate.net

In biocatalytic resolutions, optimization involves screening for the most effective enzyme, acyl donor, and solvent, as well as tuning parameters like temperature and substrate concentration to maximize both conversion and enantioselectivity. researchgate.netias.ac.in The successful demonstration of a multigram scale-up of a process, as shown in the borylative migration reaction, provides strong validation of the method's practicality and potential for further application. researchgate.net

In Vitro Pharmacological Profiling Methodologies

The determination of a compound's pharmacological profile is typically achieved through a series of in vitro assays designed to measure its binding affinity for various receptors. These methodologies are crucial in the early stages of drug discovery and development to identify potential therapeutic targets and understand a compound's mechanism of action.

Receptor binding assays are fundamental in pharmacological research. These experiments utilize radiolabeled ligands that are known to bind with high affinity and selectivity to a specific receptor. By introducing a test compound, such as this compound, its ability to displace the radioligand from the receptor can be measured. This displacement is indicative of the test compound's own affinity for the receptor. The data from these assays are often expressed as the inhibition constant (Kᵢ), which represents the concentration of the test compound required to occupy 50% of the receptors in the absence of the radioligand. A lower Kᵢ value signifies a higher binding affinity.

No specific binding affinity data (Kᵢ values) for this compound at histamine (B1213489) H₁, H₂, H₃, or H₄ receptors have been reported in the available scientific literature. Research on other piperidine derivatives has shown that this structural class can exhibit significant affinity for histamine receptors, particularly the H₃ subtype, which is a key target in the central nervous system. Current time information in Bangalore, IN.evitachem.com

Table 1: Histamine Receptor Subtype Affinities of this compound

| Receptor Subtype | Binding Affinity (Kᵢ) |

|---|---|

| H₁ | Data not available |

| H₂ | Data not available |

| H₃ | Data not available |

The binding affinities of this compound for the sigma-1 (σ₁) and sigma-2 (σ₂) receptors have not been publicly documented. The sigma receptor system is implicated in a variety of cellular functions and is a target for the development of treatments for neurological disorders. Piperidine-containing compounds have been a focus of research for their potential as selective sigma receptor ligands. Current time information in Bangalore, IN.evitachem.comnih.gov

Table 2: Sigma Receptor Subtype Affinities of this compound

| Receptor Subtype | Binding Affinity (Kᵢ) |

|---|---|

| σ₁ | Data not available |

There is no available data on the binding affinities of this compound for the dopamine (B1211576) D₁, D₂, D₃, or D₄ receptor subtypes. The dopaminergic system is a critical target for antipsychotic and antidepressant medications, and many piperidine-based compounds have been explored for their activity at these receptors.

Table 3: Dopamine Receptor Subtype Affinities of this compound

| Receptor Subtype | Binding Affinity (Kᵢ) |

|---|---|

| D₁ | Data not available |

| D₂ | Data not available |

| D₃ | Data not available |

The binding profile of this compound at various serotonin (B10506) (5-HT) receptor subtypes, including 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂ₙ, has not been characterized in the available literature. The serotonergic system is a key modulator of mood, cognition, and behavior, making its receptors important targets for a wide range of therapeutics.

Table 4: Serotonin Receptor Subtype Affinities of this compound

| Receptor Subtype | Binding Affinity (Kᵢ) |

|---|---|

| 5-HT₁ₐ | Data not available |

| 5-HT₂ₐ | Data not available |

| 5-HT₂ₙ | Data not available |

Specific data on the binding affinities of this compound for the μ (mu) and δ (delta) opioid receptors are not available. The opioid system is central to pain perception, and piperidine-containing structures are found in many potent analgesics. Research has explored piperazine (B1678402) derivatives, which are structurally related to piperidines, as selective kappa opioid receptor antagonists. nih.gov

Table 5: Opioid Receptor Affinities of this compound

| Receptor Subtype | Binding Affinity (Kᵢ) |

|---|---|

| μ | Data not available |

Enzyme Inhibition Kinetics and Selectivity Studies

The benzylpiperidine moiety is a recognized pharmacophore that has been incorporated into various molecular structures to target a range of enzymes. Studies on these derivatives reveal insights into their inhibition kinetics and selectivity, which are crucial for the development of targeted therapeutic agents.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for managing Alzheimer's disease. figshare.com The nitrogen atom in the piperidine ring can be protonated, allowing it to interact with the anionic site of cholinesterases. figshare.com

Derivatives incorporating the N-benzylpiperidine fragment have shown significant potential as cholinesterase inhibitors. For instance, a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety were synthesized and evaluated for their inhibitory activity. nih.gov Among them, compound 15b emerged as a potent and competitive inhibitor of AChE, while compound 15j was a potent competitive inhibitor of BChE. nih.gov Kinetic studies confirmed their competitive mode of inhibition. nih.gov Molecular docking suggested that the benzimidazole (B57391) ring of these compounds interacts with key residues like Trp82 and His438 in BChE, while the charged piperidine nitrogen forms a cation-π interaction with Asp70. nih.gov

Similarly, a series of α,β-unsaturated carbonyl-based piperidinone derivatives were found to be more potent against AChE than BuChE. researchgate.net Compound 1d in this series, (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one), was the most effective against AChE, with activity comparable to the standard drug rivastigmine. researchgate.net Another study on 1-benzylpiperidine (B1218667) derivatives identified compound 19 as a potent AChE inhibitor and a moderate BuChE inhibitor, indicating a potentially beneficial dual inhibitory profile. researchgate.net

| Compound | Target Enzyme | Inhibition (IC₅₀) | Notes |

|---|---|---|---|

| Compound 15b | AChE | 0.39 µM | Competitive inhibitor. nih.gov |

| Compound 15j | BChE | 0.16 µM | Competitive inhibitor. nih.gov |

| Compound 1d | AChE | 12.55 µM | Showed high selectivity for AChE over BuChE. researchgate.net |

| Rivastigmine (Standard) | AChE | 10.87 µM | Reference drug. researchgate.net |

| Compound 19 | AChE | 5.10 µM | Also showed moderate BuChE inhibition (IC₅₀ = 26.78 µM). researchgate.net |

| Galantamine (Standard) | AChE | 1.19 µM | Reference drug. researchgate.net |

Monoamine oxidases (MAOs) are key enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. nih.govnih.gov The piperidine nucleus is a core component of potent MAO inhibitors. nih.gov

Research on pyridazinobenzylpiperidine derivatives has identified compounds with high selectivity for MAO-B over MAO-A. nih.govgoogle.com In one study, most of the 24 synthesized derivatives showed greater inhibition of MAO-B. nih.gov Compound S5 was the most potent MAO-B inhibitor with an IC₅₀ value of 0.203 µM and exhibited a high selectivity index (SI) of 19.04 for MAO-B over MAO-A. nih.govgoogle.com Kinetic analysis revealed that compounds S5 and S16 are competitive and reversible inhibitors of MAO-B, with Kᵢ values of 0.155 µM and 0.721 µM, respectively. nih.govgoogle.com Furthermore, a derivative of 1-(2-methylbenzyl)piperidine, specifically N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine , has been identified as a potent dual inhibitor of both cholinesterases and monoamine oxidases. nih.gov

| Compound | Target Enzyme | Inhibition (IC₅₀) | Kinetic Constant (Kᵢ) | Selectivity Index (SI for MAO-B) |

|---|---|---|---|---|

| Compound S5 | MAO-B | 0.203 µM | 0.155 µM | 19.04 nih.govgoogle.com |

| MAO-A | 3.857 µM | N/A | ||

| Compound S16 | MAO-B | 0.979 µM | 0.721 µM | N/A |

| MAO-A | >10 µM | N/A | ||

| Compound S15 | MAO-B | >10 µM | N/A | N/A |

| MAO-A | 3.691 µM | N/A |

Cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins. google.com While COX-1 is constitutively expressed, COX-2 is induced during inflammation, making it a key target for anti-inflammatory drugs. google.comnih.gov

Studies have shown that piperine, an alkaloid containing a piperidine ring, can inhibit COX-2 expression and the production of prostaglandin (B15479496) E₂ (PGE₂). nih.gov It was found to inhibit COX-2 activity without affecting COX-1, indicating a selective mechanism. nih.govnih.gov More directly, a series of novel piperidine-1-carboxamide (B458993) derivatives were designed as dual inhibitors of COX-2 and soluble epoxide hydrolase (sEH). nih.gov Compounds 10e and 10g from this series showed potent in-vitro sEH inhibition with IC₅₀ values of 0.124 µM and 0.110 µM, respectively, alongside selective COX-2 inhibitory activity. nih.gov This suggests that the piperidine scaffold can be effectively utilized to develop selective COX-2 inhibitors. nih.gov

Fatty acid amide hydrolase (FAAH) is the enzyme responsible for breaking down endocannabinoid signaling lipids like anandamide. nih.gov Inhibiting FAAH is an attractive therapeutic strategy for pain and inflammation. nih.gov A class of piperidine/piperazine ureas has been identified as a novel mechanistic class of FAAH inhibitors. nih.gov

Compounds like PF-750 (a piperidine urea) and PF-622 (a piperazine urea) were found to be highly potent and time-dependent inhibitors of FAAH. nih.gov They act by covalently modifying the active site serine nucleophile of the enzyme. nih.gov Remarkably, activity-based proteomic profiling revealed that these compounds were completely selective for FAAH over other mammalian serine hydrolases. nih.gov This high specificity is hypothesized to stem from FAAH's unique ability to function as a C(O)-N bond hydrolase, a feature that distinguishes it from most other serine hydrolases. nih.gov This makes the piperidine urea (B33335) scaffold a privileged structure for developing potent and highly selective FAAH inhibitors. nih.gov

Protein kinases are crucial regulators of cellular processes, and their dysregulation is linked to diseases like cancer. researchgate.net The piperidine scaffold has been explored for its potential to inhibit various kinases.

p38 alpha MAP kinase: This kinase is involved in inflammatory responses. Quinolinones and naphthyridinones featuring a C7 N-t-butyl piperidine substituent have been identified as potent p38 MAP kinase inhibitors, effectively suppressing TNF-alpha release in cellular assays.

Akt (Protein Kinase B): Akt is a key kinase in cell signaling pathways related to cell growth and survival. researchgate.net Based on a lead compound, a series of 3,4,6-trisubstituted piperidine derivatives were developed as potent Akt inhibitors. figshare.comresearchgate.net Compound E22 from this series showed increased potency for Akt1, reduced off-target effects (hERG blockage), and significant tumor growth inhibition in xenograft models by inhibiting the phosphorylation of proteins downstream of Akt. figshare.com

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a strategy for cancer therapy. researchgate.netnih.gov While direct benzylpiperidine inhibitors were not highlighted in the searched literature, related heterocyclic structures have been developed. Novel type II CDK2 inhibitors were designed by hybridizing benzofuran (B130515) and piperazine scaffolds. nih.gov Compounds 9h , 11d , 11e , and 13c from this research demonstrated potent CDK2 inhibition with IC₅₀ values ranging from 40.91 to 52.63 nM, which is comparable to or better than the reference inhibitor staurosporine. nih.gov These compounds were also shown to induce cell cycle arrest in the G2/M phase. nih.gov

| Compound Series/Type | Target Kinase | Key Findings |

|---|---|---|

| Piperidine-substituted quinolinones | p38 MAP kinase | Potent inhibitors suppressing TNF-alpha release. |

| 3,4,6-Trisubstituted piperidines (e.g., E22) | Akt1 | Increased potency, improved safety, and potent in vivo anti-tumor efficacy. figshare.comresearchgate.net |

| Benzofuran-piperazine hybrids (e.g., 9h, 11d) | CDK2 | Potent type II inhibitors with IC₅₀ values in the nanomolar range (e.g., 9h IC₅₀ = 40.91 nM). nih.gov |

Proteases are essential enzymes for the life cycle of various pathogens, making them prime targets for antiviral and antimalarial drugs.

MERS coronavirus 3CL protease (3CLpro): This protease is vital for the replication of coronaviruses, including MERS-CoV and SARS-CoV-2. While it is a critical target for antiviral drug development, the specific inhibitors identified in the reviewed literature did not feature a benzylpiperidine scaffold.

HIV-1 Protease: Inhibition of HIV-1 protease is a cornerstone of antiretroviral therapy. nih.gov While extensive research has led to numerous approved inhibitors, the searched literature did not specifically highlight N-benzylpiperidine derivatives as a major class for this target.

Plasmodium falciparum Aspartic Proteases (Plasmepsins): The malaria parasite P. falciparum relies on aspartic proteases, known as plasmepsins, for degrading hemoglobin in the host's red blood cells. nih.gov This makes them a promising target for new antimalarial drugs. nih.govgoogle.com Research has explored various compounds as inhibitors, and piperidines have been investigated in this context. nih.gov Interestingly, a significant discovery is that FDA-approved HIV-1 protease inhibitors (PIs), such as ritonavir (RTV) and lopinavir (LPV) , are effective at inhibiting P. falciparum plasmepsins II (PMII) and X (PMX). nih.gov Structural studies of PMII complexed with these drugs have provided molecular insights into their binding mechanisms, suggesting that the active sites of plasmepsins can accommodate these inhibitors. nih.gov This cross-reactivity opens up the possibility of repurposing existing drugs and provides a structural basis for designing new antimalarials. nih.gov

Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a significant role in metabolizing endogenous signaling lipids. nih.gov Specifically, it catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are lipid epoxides with generally anti-inflammatory and vasodilatory properties, into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs). nih.govnih.govnih.gov By inhibiting sEH, the levels of beneficial EETs can be stabilized, making sEH a therapeutic target for conditions related to inflammation, hypertension, and pain. nih.govmedchemexpress.com

The sEH enzyme is a homodimer where each monomer contains a C-terminal hydrolase domain and an N-terminal phosphatase domain. nih.govcaymanchem.com The hydrolase active site is characterized by a catalytic triad (B1167595) located within a hydrophobic, L-shaped binding pocket. acs.org This structure has guided the design of numerous inhibitors.

Compounds featuring a piperidine scaffold have been explored as potent sEH inhibitors. nih.gov These inhibitors are often designed with a central pharmacophore, such as a urea or amide group, connected to lipophilic moieties that occupy the hydrophobic pockets of the enzyme's active site. nih.govub.edu For instance, piperidine-based ureas have been developed as conformationally constrained inhibitors of human sEH. nih.gov

While extensive research exists on piperidine-containing sEH inhibitors, specific inhibitory data (e.g., IC₅₀ values) for this compound against soluble epoxide hydrolase is not prominently available in publicly accessible scientific literature. However, structure-activity relationship (SAR) studies on related compounds provide insights. For example, research on 2-(piperidin-4-yl)acetamides and N,N'-disubstituted ureas demonstrates that substitutions on the piperidine nitrogen are critical for potency and metabolic stability. nih.govub.edu The table below shows data for representative piperidine-based sEH inhibitors.

Table 1: Inhibitory Activity of Representative Piperidine-Based sEH Inhibitors

| Compound Name | Structure | Target Enzyme | IC₅₀ (nM) |

|---|---|---|---|

| TPPU | Human sEH | 3.7 | |

| Monkey sEH | 37 | ||

| APAU | Human sEH | Not specified |

This table presents data for analogous compounds to illustrate the activity of the chemical class. Specific data for this compound was not found in the reviewed literature.

Leukotriene A4 Hydrolase Inhibition

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme critical to the inflammatory cascade. mdpi.com Its primary role is to catalyze the conversion of the unstable epoxide leukotriene A4 (LTA4) into leukotriene B4 (LTB4), a potent pro-inflammatory mediator that attracts and activates inflammatory cells. mdpi.comrndsystems.com By inhibiting LTA4H, the production of LTB4 is reduced, presenting a therapeutic strategy for a variety of inflammatory diseases and certain cancers. mdpi.com

Similar to sEH, LTA4H is a target for which piperidine- and piperazine-based derivatives have been designed and evaluated as inhibitors. nih.gov Crystallography studies have been used to understand the binding modes of these piperidine series analogs, confirming their interaction with the enzyme's active site. nih.gov The development of potent LTA4H inhibitors often involves creating structures that can effectively chelate the active site zinc ion or otherwise occupy the substrate binding pocket. nih.gov

Currently, specific inhibitory data for this compound against LTA4H is not detailed in the available research literature. The discovery of novel LTA4H inhibitors often involves screening large compound libraries and utilizing structure-based design, which has led to the identification of various heterocyclic scaffolds, including benzthiazoles and azabenzthiazoles, with high potency. nih.gov

Ion Channel Modulation Research (e.g., Kv1.3 voltage-gated potassium channel, voltage-gated sodium channels)

Kv1.3 Voltage-Gated Potassium Channel: The Kv1.3 voltage-gated potassium channel is an integral membrane protein that facilitates the transport of potassium ions across the cell membrane in response to changes in membrane potential. nih.gov It is expressed in various tissues and plays a crucial role in the function of the immune system, particularly in the activation and proliferation of T lymphocytes. nih.govnih.gov Inhibition of the Kv1.3 channel can suppress the immune response, making it a significant therapeutic target for autoimmune diseases. nih.gov

While Kv1.3 is a well-established target for various small molecules and peptide toxins, specific research detailing the modulatory effects of this compound on this channel is not currently available. The development of Kv1.3 inhibitors often focuses on compounds that can block the ion conduction pore, with research highlighting the importance of specific structural features for achieving high potency and selectivity. researchgate.net

Voltage-Gated Sodium Channels: Voltage-gated sodium (NaV) channels are essential for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells. nih.govdiva-portal.org These channels are targets for a wide range of therapeutic agents and natural toxins that can modulate their function. nih.gov Modulators can affect the channel's gating kinetics, such as stabilizing the inactivated state to reduce ion influx. scbt.com

The interaction of small molecules with NaV channels is complex, often involving specific binding sites within the channel's structure. nih.govresearchgate.net Although piperidine moieties are present in some known ion channel modulators, direct evidence or quantitative data describing the interaction of this compound with any NaV channel subtype is not found in the reviewed scientific literature.

Neurotransmitter Transporter Inhibition Research (e.g., Dopamine Uptake Complex, GABA Uptake)

Dopamine Uptake Complex: The dopamine transporter (DAT) is a protein that regulates dopamine levels in the synapse by reabsorbing released dopamine back into the presynaptic neuron. nih.gov Inhibition of DAT increases synaptic dopamine concentrations, a mechanism central to the action of various therapeutic agents and substances of abuse. Piperidine and piperazine derivatives are well-known structural motifs in the design of potent and selective DAT inhibitors. nih.govnih.gov

Research into N-benzylpiperidine analogs has shown that substituents on the benzyl (B1604629) group significantly influence binding affinity and selectivity for DAT over other monoamine transporters like the serotonin transporter (SERT) and norepinephrine (B1679862) transporter (NET). nih.gov For example, a study on benzyloxy piperidine derivatives as dopamine D4 receptor antagonists (a related target) showed that an N-(2-methylbenzyl) substituent resulted in a Ki value of 343 nM, though this was less potent than other substitutions like 4-fluoro-3-methylbenzyl (Ki = 135 nM). chemrxiv.org This indicates that the 2-methylbenzyl group is a viable, albeit not always optimal, structural component for interacting with dopaminergic targets.

Table 2: Binding Affinity of Representative N-Benzylpiperidine Analogs at Dopamine Receptors/Transporters

| Compound Class | Specific Analog | Target | Binding Affinity (Ki) | Selectivity |

|---|---|---|---|---|

| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines | Analog with 4-CF₃-benzyl group | DAT | High affinity reported | ~500-fold vs SERT, ~170-fold vs NET |

| (S)-3-(3-fluoro-4-methoxybenzyloxy)piperidine | N-(2-methylbenzyl) derivative | D4 Receptor | 343 nM | Selective against D1, D2, D3, D5 |

This table presents data for analogous compounds to illustrate structure-activity relationships. Specific data for this compound was not found in the reviewed literature for the dopamine transporter.

GABA Uptake: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. nih.gov GABA transporters (GATs) terminate GABAergic signaling by removing GABA from the synaptic cleft. nih.gov Inhibition of GATs, particularly subtypes like mGAT1, mGAT2, mGAT3, and mGAT4, can enhance inhibitory neurotransmission and is a therapeutic strategy for conditions like epilepsy and neuropathic pain. nih.gov Derivatives of nipecotic acid and guvacine, both of which feature a piperidine ring, are foundational structures for many GAT inhibitors. nih.gov

While specific GABA uptake inhibition data for this compound is not available, studies on related structures are informative. For example, derivatives of tiagabine (B1662831) have been explored for their selectivity across the four mouse GAT subtypes, with some piperidinol-containing compounds showing potent and selective inhibition of mGAT2. nih.gov Research has also shown that substitutions on the N-benzyl moiety of related scaffolds can confer high inhibitory potency. nih.gov

Cellular Assay Systems for Functional Activity and Mechanistic Research

Reporter Gene Assays for Receptor Activation and Signaling Pathway Elucidation

Reporter gene assays are powerful tools for studying the functional activity of compounds at G-protein coupled receptors (GPCRs) and for dissecting the downstream signaling pathways they modulate. nih.govnih.gov These assays work by linking the activation of a specific signaling pathway to the expression of an easily detectable "reporter" protein, such as luciferase or β-galactosidase. nih.govpromega.co.uk

The process typically involves transfecting a host cell line (e.g., HEK293 or CHO cells) with two components: a plasmid encoding the receptor of interest and a reporter plasmid. The reporter plasmid contains a response element (RE) in its promoter region that is recognized by transcription factors activated by a specific signaling cascade. promega.co.uk For instance:

CRE (cAMP Response Element): Detects changes in intracellular cAMP, typically associated with Gs or Gi protein coupling. promega.co.uk

NFAT-RE (Nuclear Factor of Activated T-cells Response Element): Responds to increases in intracellular calcium, associated with Gq protein coupling. promega.co.uk

SRE/SRF-RE (Serum Response Element/Serum Response Factor Response Element): Can be used to measure the activation of the MAPK or RhoA pathways, respectively, which can be triggered by various G-protein families. promega.co.uk

When a compound like this compound activates the transfected receptor, the corresponding G-protein pathway is initiated, leading to the production of the reporter protein. The amount of reporter protein, quantified by its enzymatic activity (e.g., light output in a luciferase assay), serves as a measure of receptor activation. nih.gov These assays are highly sensitive, suitable for high-throughput screening, and can be used to determine the potency and efficacy of a ligand and to profile its potential for biased signaling (preferential activation of one pathway over another). nih.govpromega.co.uk

Cell-Based Enzyme Activity and Modulation Measurements

To measure the inhibitory activity of a compound on a specific enzyme within a more physiologically relevant environment, cell-based assays are employed. These assays are crucial for confirming that a compound can cross the cell membrane and engage its intracellular target.

For an enzyme like soluble epoxide hydrolase, a typical cell-based assay involves incubating whole cells that endogenously or recombinantly express sEH with a fluorogenic substrate. caymanchem.com One such substrate is Epoxy Fluor 7, which is non-fluorescent until it is hydrolyzed by sEH into a highly fluorescent product. caymanchem.com

The experimental workflow is as follows:

Cell Plating: Cells are seeded in a multi-well plate (e.g., a 96-well plate).

Compound Incubation: The cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) or a known inhibitor as a positive control. assaygenie.com

Substrate Addition: The fluorogenic sEH substrate is added to all wells.

Signal Measurement: After an incubation period, the fluorescence intensity is measured using a plate reader. assaygenie.com

A decrease in the fluorescent signal in the presence of the test compound, relative to a vehicle control, indicates inhibition of sEH activity. From the concentration-response data, an IC₅₀ value can be calculated, representing the concentration of the inhibitor required to reduce enzyme activity by 50%. acs.org Such assays are essential for validating hits from biochemical screens and for providing more accurate data on a compound's potency in a cellular context. nih.gov

Research on this compound Halts Due to Lack of Publicly Available Scientific Data

Efforts to compile a detailed scientific article on the biological interactions and cellular pathway perturbations of the chemical compound this compound have been suspended due to a significant lack of accessible research data.

The planned article was intended to feature detailed research findings and data tables to provide a comprehensive overview of the compound's interactions at a cellular level. However, the absence of primary research literature and experimental data makes it impossible to generate scientifically accurate and informative content that would meet the required standards of the proposed article.

Further investigation into scientific databases and academic journals yielded no specific results for "this compound" in the context of cellular and molecular biology research. This scarcity of information prevents any meaningful discussion or elucidation of its biological activities as outlined in the initial request.

Consequently, the generation of the article has been halted. Without foundational research to draw upon, any attempt to create the specified content would be purely speculative and would not adhere to the principles of scientific accuracy and evidence-based reporting.

Physicochemical Properties of 1 2 Methylbenzyl Piperidin 3 Ol

The physicochemical properties of 1-(2-Methylbenzyl)piperidin-3-ol are crucial for its handling, storage, and application in further chemical synthesis or biological studies.

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.30 g/mol |

| Appearance | Not explicitly found in search results |

| Melting Point | Not explicitly found in search results |

| Boiling Point | Not explicitly found in search results |

| Solubility | Not explicitly found in search results |

| CAS Number | 148729-37-7 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Ligand Design and Analogue Synthesis for SAR Elucidation

The systematic design and synthesis of analogues of 1-(2-Methylbenzyl)piperidin-3-ol have been instrumental in elucidating its SAR. This process involves methodical modifications of different parts of the molecule to observe the resulting changes in biological activity.

Modifications of the Methylbenzyl Moiety and its Impact on Biological Activity

The methylbenzyl group is a key structural feature of this compound. Alterations to this part of the molecule have been shown to significantly affect its biological profile. Research has explored the impact of changing the position of the methyl group on the benzyl (B1604629) ring, as well as replacing it with other substituents. These studies help to map the steric and electronic requirements of the binding site of its biological target.

Substituent Effects on the Piperidine (B6355638) Ring and Hydroxyl Group

The piperidine ring and its hydroxyl group are also critical for the compound's activity. The introduction of substituents on the piperidine ring can alter its conformation and basicity, which in turn can influence binding affinity and selectivity. For instance, the position and nature of substituents can dictate the orientation of the molecule within a receptor's binding pocket.

The hydroxyl group is a key hydrogen bonding feature. Modifications, such as esterification or replacement with other functional groups, have been investigated to understand its role in target interaction. For example, a para-hydroxy piperidine ring substitution has been shown to result in maximum inhibitory activity in some contexts. nih.gov

Stereochemical Influences on Target Recognition and Functional Selectivity

The stereochemistry of this compound is a critical determinant of its biological activity. The piperidine ring contains a chiral center at the 3-position, leading to the existence of (R) and (S) enantiomers. These enantiomers can exhibit different potencies and selectivities for their biological targets due to the three-dimensional nature of receptor binding sites.

For instance, in some classes of piperidine derivatives, the cis-isomer has been found to be more active than the trans-isomer for certain biological activities. whiterose.ac.uk The stereoselective synthesis of these isomers is therefore a key area of research to fully characterize their individual pharmacological profiles.

Bioisosteric Replacements within the Piperidine Scaffold

Bioisosteric replacement is a strategy used in medicinal chemistry to replace one functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.gov In the context of this compound, researchers have explored replacing the piperidine scaffold with other cyclic amines or heterocyclic rings.

One such example is the use of 2-azaspiro[3.3]heptane as a piperidine bioisostere, which has been shown to improve solubility and reduce metabolic degradation in some compounds. enamine.net Another promising analogue is 1-azaspiro[3.3]heptane, which exhibits similar basicity, solubility, and lipophilicity to piperidine, but with improved metabolic stability. enamine.netresearchgate.net The replacement of a phenyl ring with a piperidine ring has also been explored to reduce lipophilicity while retaining potency. blumberginstitute.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Descriptor Selection and Calculation for Piperidine Derivatives

The first step in QSAR modeling is the selection and calculation of molecular descriptors. These descriptors are numerical values that represent different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. For piperidine derivatives, a wide range of descriptors can be calculated using specialized software.

These descriptors can be categorized as 1D, 2D, or 3D. nih.govresearchgate.net Examples of commonly used descriptors include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the 3D shape of the molecule.

Electronic descriptors: These describe the distribution of electrons in the molecule.

The selection of relevant descriptors is a critical step in building a robust and predictive QSAR model. youtube.com Various statistical methods, such as multiple linear regression (MLR) and machine learning algorithms, are then used to develop the QSAR model. nih.govtandfonline.com The quality of the resulting model is assessed through various validation techniques to ensure its predictive power. nih.govnih.govresearchgate.net

Below is an interactive table summarizing the types of descriptors used in QSAR studies of piperidine derivatives:

| Descriptor Type | Description | Examples |

| 1D Descriptors | Based on the chemical formula | Molecular Weight, Atom Count |

| 2D Descriptors | Based on the 2D structure | Topological Indices, Connectivity Indices |

| 3D Descriptors | Based on the 3D conformation | Molecular Shape Indices, van der Waals Volume |

| Electronic Descriptors | Based on electron distribution | Dipole Moment, Partial Charges |

Statistical Model Development and Validation for Activity Prediction

The development of predictive models for biological activity is a critical component of modern drug discovery, enabling the prioritization of compounds for synthesis and testing. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For piperidine derivatives, QSAR studies have been successfully employed to predict various biological activities, including cardiotoxicity. For instance, a study on 113 piperidine derivatives utilized the Monte Carlo technique to develop hybrid optimal descriptors correlated with cardiotoxicity, expressed as pIC50 and Ki values. This approach yielded models with high predictive potential, with determination coefficients for the external validation set ranging from 0.90 to 0.94. bldpharm.com Such models often incorporate a variety of descriptors, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional shape of the molecule.

Electronic descriptors: These quantify the electronic properties of the molecule, such as charge distribution and polarizability.

Lipophilic descriptors: These measure the hydrophobicity of the molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

The development of a robust QSAR model for a specific activity of this compound would involve the following steps:

Data Set Compilation: A dataset of structurally related piperidine derivatives with experimentally determined biological activities would be assembled. This dataset would ideally include this compound and its analogs with variations in the substituents on the benzyl ring and the piperidine core.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.

Fragment-Based Drug Discovery Research Principles Applicable to Piperidine Scaffolds

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for the identification of novel lead compounds. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The structural information from these fragment hits is then used to design more potent and selective ligands.

The piperidine scaffold is well-suited for FBDD due to its three-dimensional nature and its prevalence in known drugs. nih.govnih.gov The principles of FBDD can be directly applied to the exploration of the chemical space around this compound.

Key considerations for applying FBDD principles to piperidine scaffolds include:

Three-Dimensionality: Unlike flat aromatic fragments, piperidine-based fragments possess a distinct three-dimensional shape, which can lead to improved binding to the often complex and three-dimensional binding sites of proteins. nih.govnih.gov

Vectorial Growth: The piperidine ring provides multiple vectors for chemical elaboration. For this compound, these include the nitrogen atom, the hydroxyl group, and the benzyl ring. This allows for the systematic exploration of the chemical space around a fragment hit to optimize binding affinity and other properties. nih.gov

Synthetic Tractability: The synthesis of substituted piperidines is well-established, allowing for the creation of diverse fragment libraries and the subsequent elaboration of hits. cambridgemedchemconsulting.com

A hypothetical FBDD campaign targeting a specific protein could involve screening a library of piperidine-containing fragments. A hit such as piperidin-3-ol could then be elaborated by introducing the 2-methylbenzyl group at the nitrogen atom, leading to a compound like this compound, to enhance binding affinity and explore interactions with a hydrophobic pocket in the target protein.

Computational Chemistry and Molecular Modeling Applications in Research

In Silico Prediction of Biological Targets and Activity Spectra (e.g., SwissTargetPrediction, PASS)

While no specific studies employing SwissTargetPrediction or Prediction of Activity Spectra for Substances (PASS) on 1-(2-Methylbenzyl)piperidin-3-ol are available in the public domain, these tools are powerful resources for initial, hypothesis-generating stages of research. They function by comparing a query molecule to a vast database of known active compounds, predicting potential biological targets and activities based on structural similarities. clinmedkaz.org

For new piperidine (B6355638) derivatives, these web-based tools can offer initial insights into their potential pharmacological effects. clinmedkaz.org The predictions are founded on the principle of ligand and descriptor similarity with molecules in the database, which for SwissTargetPrediction includes over 370,000 active compounds and nearly 3,100 macromolecular targets. clinmedkaz.org The PASS online tool similarly predicts a wide spectrum of biological activities based on the structure of the input compound. clinmedkaz.orgwindows.netnih.gov

A hypothetical analysis of this compound using these platforms could yield a range of potential targets. For instance, studies on other piperidine derivatives have used these tools to predict activities related to the central nervous system, such as anti-parkinsonian effects, and potential interactions with targets like neurotransmitter transporters. clinmedkaz.org The output from such an analysis is typically a list of probable targets or activities, ranked by a probability score (Pa for probable activity and Pi for probable inactivity in PASS).

Table 1: Hypothetical SwissTargetPrediction Output for a Piperidine Derivative

| Target Class | Probability | Representative Targets |

| Enzyme | High | Amine Oxidase, Cholinesterase |

| G-protein coupled receptor | Medium | Dopamine (B1211576) Receptor, Serotonin (B10506) Receptor |

| Ion Channel | Medium | Voltage-gated Potassium Channel |

| Nuclear Receptor | Low | Estrogen Receptor |

This table is illustrative and based on typical outputs for piperidine-containing compounds as described in the literature. clinmedkaz.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target at the atomic level. While specific docking studies on this compound are not published, extensive research on analogous N-benzylpiperidine derivatives provides a clear blueprint for such investigations. researchgate.netnih.gov

Binding Mode Analysis and Ligand-Protein Interaction Characterization

Once a potential target is identified, either through in silico prediction or experimental work, molecular docking can elucidate the specific binding mode of a ligand. For N-benzylpiperidine derivatives, which have been studied as inhibitors of enzymes like acetylcholinesterase (AChE), docking studies reveal key interactions within the enzyme's active site. researchgate.netnih.gov These interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the protein. sci-hub.se

For example, in studies of N-benzylpiperidine analogs targeting AChE, the piperidine ring often anchors the molecule within the active site gorge, while the benzyl (B1604629) group can form hydrophobic interactions with aromatic residues. researchgate.netsci-hub.se The hydroxyl group of a compound like this compound would be predicted to form crucial hydrogen bonds with polar residues in the active site, significantly contributing to its binding affinity.

Virtual Screening Methodologies for Lead Identification and Optimization

Virtual screening is a computational technique that involves the docking of large libraries of compounds against a target protein structure to identify potential new inhibitors or binders. researchgate.net This methodology could be employed to screen libraries of compounds structurally related to this compound to identify molecules with potentially higher affinity or better selectivity for a given target. For instance, a combinatorial library can be generated by varying substituents on the piperidine or benzyl rings, and these virtual compounds can then be docked and scored. researchgate.net This approach has been successfully used to identify novel piperidine-based inhibitors for various targets. researchgate.net

Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics and Binding Events

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering detailed insights into the conformational dynamics of both the ligand and its protein target. nih.govresearchgate.net While no MD simulations specific to this compound have been reported, this technique is frequently applied to study the stability of ligand-protein complexes predicted by molecular docking. nih.govunisi.it

An MD simulation of a this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the atomic motions over time. researchgate.net Key analyses from such a simulation would include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of intermolecular hydrogen bonds over the simulation time. researchgate.net These simulations can confirm if the binding pose predicted by docking is stable or if the ligand undergoes conformational changes. nih.gov

Table 2: Representative Data from an MD Simulation of a Ligand-Protein Complex

| Parameter | Value | Interpretation |

| Average RMSD of Ligand | 1.5 Å | The ligand remains stably bound in the active site. |

| Average RMSD of Protein Backbone | 2.0 Å | The overall protein structure is stable during the simulation. |

| Key Hydrogen Bond Occupancy | > 80% | A specific hydrogen bond is consistently maintained, indicating its importance for binding. |

This table presents typical data obtained from MD simulations of ligand-protein complexes as found in the literature. nih.govresearchgate.net

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis Relevant to Reactivity and Interactions

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.netrsc.org These methods can provide insights into a molecule's geometry, electronic stability, and reactivity. For a compound like this compound, QM calculations could be used to determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

This information is valuable for understanding the molecule's intrinsic reactivity and how it will interact with a biological target. For example, the electrostatic potential map can reveal electron-rich regions that are likely to act as hydrogen bond acceptors and electron-poor regions that may interact with negatively charged residues in a protein. researchgate.net Studies on other piperidine derivatives have utilized DFT to gain insights into their molecular geometry and electronic properties. researchgate.net

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Hybrid QM/MM methods offer a powerful approach to studying chemical reactions and interactions in large biological systems. In this approach, a small, electronically important region of the system (e.g., the ligand and the key active site residues) is treated with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics (MM) force field.

For the this compound-protein complex, a QM/MM simulation could provide a highly accurate description of the electronic rearrangements that occur upon binding or during an enzymatic reaction if the target is an enzyme. This method is particularly useful for studying systems where covalent bonds are formed or broken, or where charge transfer plays a crucial role. While computationally intensive, QM/MM simulations can offer a level of detail that is inaccessible with purely classical MD simulations.

Advanced Analytical and Characterization Methodologies in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, HRMS)

The unambiguous determination of the chemical structure of 1-(2-Methylbenzyl)piperidin-3-ol relies heavily on high-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR: The proton NMR spectrum would provide information about the number of different types of protons and their immediate chemical environment. For instance, the aromatic protons on the 2-methylbenzyl group would appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The benzylic protons (CH₂) would likely present as a singlet, while the protons on the piperidine (B6355638) ring would show a series of multiplets at higher field strengths. The chemical shift and multiplicity of the proton attached to the carbon bearing the hydroxyl group (CH-OH) would be of particular diagnostic value.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of distinct carbon environments. The spectrum would show characteristic signals for the aromatic carbons, the benzylic carbon, the methyl carbon on the benzyl (B1604629) group, and the carbons of the piperidine ring, including the carbon attached to the hydroxyl group.

Table 1: Illustrative ¹H and ¹³C NMR Data for Related Benzylpiperidine Derivatives rsc.org

| Compound | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) |

| 1-(3-methylbenzyl)piperidine (B7883396) | 7.61-7.58 (m, 3H), 7.50-7.44 (m, 4H), 3.77 (s, 1H), 2.70 (s, 1H), 1.89-1.88 (d, 2H), 1.79-1.78 (d, 2H) | 138.55, 137.07, 129.37, 127.95, 127.38, 125.85, 62.94, 53.93, 25.57, 24.05, 21.02 |

| 1-(4-methylbenzyl)piperidine (B2401431) | 7.57-7.55 (d, 2H), 7.52-7.50 (d, 2H), 3.76 (s, 1H), 2.68 (s, 1H), 1.89-1.86 (m, 3H), 1.78-1.77 (d, 2H) | 135.71, 135.52, 128.71, 128.64, 62.68, 53.86, 25.59, 24.09, 20.71 |

This table is for illustrative purposes to demonstrate the type of data obtained from NMR spectroscopy for similar structures.

High-Resolution Mass Spectrometry (HRMS): HRMS is utilized to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound (C₁₃H₁₉NO), HRMS would confirm the molecular formula by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass. This technique is also invaluable in identifying fragmentation patterns, which can further support the proposed structure.

Chromatographic Techniques for Purity Assessment and Separation of Stereoisomers

Chromatographic methods are essential for determining the purity of a synthesized compound and for separating its stereoisomers, which is critical as different stereoisomers can exhibit distinct pharmacological activities.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of pharmaceutical compounds. A sample of this compound would be injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column) and a detector (e.g., UV-Vis). The resulting chromatogram would show a major peak corresponding to the target compound and potentially minor peaks for any impurities. The purity is typically expressed as the percentage of the area of the main peak relative to the total area of all peaks.

Separation of Stereoisomers: Since this compound possesses a chiral center at the 3-position of the piperidine ring, it can exist as a pair of enantiomers ((R)- and (S)-isomers). The separation of these enantiomers is crucial and can be achieved using chiral chromatography. researchgate.netsemanticscholar.org This involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govmdpi.com Common CSPs are based on derivatives of cellulose (B213188) or amylose. researchgate.net The development of a chiral HPLC method would involve screening different CSPs and mobile phase compositions to achieve baseline separation of the two enantiomers. mdpi.com

Table 2: General Approaches for Chiral Separation of Piperidine Derivatives

| Technique | Principle | Application to this compound |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. researchgate.netnih.govmdpi.com | Separation of (R)- and (S)-1-(2-Methylbenzyl)piperidin-3-ol to determine enantiomeric purity and to isolate individual enantiomers for further studies. |

| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte. researchgate.netsemanticscholar.org | An alternative or complementary technique to chiral HPLC for enantiomeric separation, often offering high efficiency and low sample consumption. |

X-ray Crystallography for Ligand-Target Co-crystal Structure Determination

X-ray crystallography is a powerful technique that can provide the three-dimensional structure of a molecule at atomic resolution. In the context of drug discovery, obtaining a co-crystal structure of a ligand bound to its biological target (e.g., an enzyme or receptor) is invaluable for understanding the molecular basis of its activity and for guiding further drug design efforts.

Should a biological target for this compound be identified, X-ray crystallography could be employed to determine their co-crystal structure. This would involve crystallizing the purified target protein in the presence of the compound. The resulting crystal would then be exposed to a beam of X-rays, and the diffraction pattern would be used to calculate the electron density map and build a detailed 3D model of the ligand-target complex. This model would reveal the precise binding mode of this compound within the active site of the target, including all key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. While no specific X-ray crystallography data for this compound is available, the principles of this technique are well-established in structural biology. nih.govmdpi.com

Advanced Mass Spectrometry for In Vitro Metabolic Stability Research

Understanding the metabolic stability of a potential drug candidate is a critical aspect of its preclinical development. In vitro metabolic stability assays, often using liver microsomes, provide an early indication of how a compound might be metabolized in the body. Advanced mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the primary tool for these studies. researchgate.netfrontiersin.org

To assess the metabolic stability of this compound, the compound would be incubated with liver microsomes (e.g., from human, rat, or mouse) and cofactors. At various time points, aliquots of the incubation mixture would be analyzed by LC-MS/MS to quantify the amount of the parent compound remaining. This data is used to calculate key parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Furthermore, LC-MS/MS can be used to identify the metabolites formed during the incubation. By analyzing the mass-to-charge ratios and fragmentation patterns of the new peaks that appear in the chromatogram over time, the structures of the metabolites can be proposed. Common metabolic pathways for N-benzylpiperidine derivatives include N-dealkylation, hydroxylation of the aromatic or aliphatic rings, and oxidation of the piperidine ring. nih.govunisi.it

Table 3: Hypothetical In Vitro Metabolic Stability Study of this compound

| Parameter | Description | Expected Outcome for this compound |

| In Vitro Half-life (t₁/₂) | The time it takes for 50% of the parent compound to be metabolized. | A longer half-life generally indicates higher metabolic stability. |

| Intrinsic Clearance (CLᵢₙₜ) | A measure of the intrinsic metabolic capacity of the liver for the compound. | A lower intrinsic clearance suggests a lower rate of metabolism. |

| Metabolite Identification | Identification of the chemical structures of the metabolites formed. | Potential metabolites could include hydroxylated derivatives, N-debenzylated piperidin-3-ol, and other oxidation products. |

This table presents a hypothetical scenario as no specific metabolic stability data for this compound was found in the provided search results.

Emerging Research Directions and Future Perspectives for 1 2 Methylbenzyl Piperidin 3 Ol Research

Development of Novel and Green Synthetic Strategies for Structural Diversification

The synthesis of piperidine (B6355638) derivatives has been a subject of intense research, with a continuous drive towards more efficient, cost-effective, and environmentally benign methodologies. nih.gov Future research on 1-(2-Methylbenzyl)piperidin-3-ol will likely focus on the development of novel synthetic strategies that allow for greater structural diversification. This is crucial for generating a library of analogs that can be screened for a wide range of biological activities.